D-Ornithine is the D-enantiomer of ornithine, a non-proteinogenic amino acid that plays a significant role in various metabolic pathways in a diverse range of organisms, including bacteria, archaea, and plants. [] Ornithine itself is a central intermediate in the urea cycle, responsible for the detoxification of ammonia in animals. [] D-Ornithine, though not directly incorporated into proteins, serves as a crucial precursor in the biosynthesis of pyrrolysine, the 22nd proteinogenic amino acid, found exclusively in methanogenic archaea and bacteria. [, , ]
Future Directions
Further exploration of its role in pyrrolysine biosynthesis: Unveiling the detailed molecular mechanisms underlying the PylB, PylC, and PylD catalyzed reactions will enhance our understanding of this unique amino acid's biosynthesis. [, , ]
Expanding its application in siderophore development: Synthesizing novel siderophores incorporating D-Ornithine could lead to the discovery of compounds with improved iron chelation properties and potential applications in medicine and agriculture. []
Investigating its potential as a plant stress protectant: Delineating the mechanisms by which D-Ornithine enhances stress tolerance in plants might pave the way for its utilization in agricultural practices to improve crop yields under challenging environmental conditions. [, ]
Exploring its role in human health and disease: Understanding the implications of altered D-Ornithine levels observed in metabolomics studies could provide valuable insights into disease pathogenesis and potential therapeutic targets. [, , , , , , , ]
Harnessing its utility in peptide design: Utilizing D-Ornithine in the development of novel cyclic peptides with enhanced stability and tailored biological activity holds promise for various therapeutic applications. []
Related Compounds
L-Ornithine
Relevance: L-Ornithine is the enantiomer of D-ornithine and can be converted to D-ornithine by racemases []. L-Ornithine serves as a substrate for ornithine decarboxylase (ODC), producing putrescine, which is further converted to other polyamines. While both L- and D-ornithine can be substrates for certain enzymes, L-ornithine is generally the preferred enantiomer in biological systems. D-Ornithine, on the other hand, has been investigated for its potential therapeutic effects in various conditions, including stress tolerance in plants. [, , , ]
2,4-Diaminopentanoic Acid
Compound Description: 2,4-Diaminopentanoic acid is a diamino acid formed as an intermediate in the metabolism of both D- and L-ornithine by certain bacteria, such as Clostridium sticklandii [, ]. It exists as two epimers depending on the stereochemistry at the C4 position.
Relevance: 2,4-Diaminopentanoic acid is a key intermediate in the metabolic pathway of D-ornithine in Clostridium sticklandii. This pathway ultimately converts D-ornithine to 2-amino-4-ketopentanoic acid. [, ] Additionally, 2,4-diamino-n-butyric acid, a structural analog of 2,4-diaminopentanoic acid, acts as a competitive inhibitor of D-ornithine aminomutase, a key enzyme in D-ornithine metabolism. []
(2R,4S)-2,4-Diaminopentanoic Acid
Compound Description: (2R,4S)-2,4-Diaminopentanoic acid is a specific stereoisomer of 2,4-diaminopentanoic acid. It is the product of the D-ornithine aminomutase reaction, which catalyzes the reversible conversion of D-ornithine to this compound. []
Relevance: This compound is the direct product of D-ornithine aminomutase using D-ornithine as a substrate. The reaction is a key step in the metabolism of D-ornithine by certain bacteria. []
2-Amino-4-ketopentanoic Acid
Compound Description: 2-Amino-4-ketopentanoic acid is a keto-amino acid derived from the metabolism of 2,4-diaminopentanoic acid. In Clostridium sticklandii, a pyridine nucleotide-linked dehydrogenase catalyzes the oxidative deamination of 2,4-diaminopentanoic acid to form 2-amino-4-ketopentanoic acid. []
Relevance: 2-Amino-4-ketopentanoic acid is a product of the D-ornithine metabolic pathway in Clostridium sticklandii. The conversion of D-ornithine to 2-amino-4-ketopentanoic acid represents a catabolic pathway for this amino acid. []
L-Lysine
Compound Description: L-Lysine is an essential amino acid and a precursor for the biosynthesis of pyrrolysine, the 22nd proteinogenic amino acid. Two molecules of L-lysine are used in the biosynthesis of pyrrolysine. []
Relevance: L-Lysine is structurally similar to D-ornithine, differing by an additional methylene group in its side chain. L-Lysine is involved in the biosynthesis of pyrrolysine, which shares structural similarity with D-ornithine in its pyrroline ring. [, ] Both D-ornithine and L-lysine can be decarboxylated by specific decarboxylases, with D-ornithine/lysine decarboxylase (DOKDC) acting on both substrates. []
(3R)-3-Methyl-D-Ornithine
Compound Description: (3R)-3-Methyl-D-ornithine is a non-proteinogenic amino acid and a key intermediate in the biosynthesis of pyrrolysine. It is generated from L-lysine by the radical SAM enzyme PylB. [, ]
Relevance: (3R)-3-Methyl-D-ornithine is an important intermediate in the pyrrolysine biosynthetic pathway and shares a close structural similarity with D-ornithine, having a methyl group at the C3 position. [, ] The formation of (3R)-3-methyl-D-ornithine from L-lysine involves a radical-based mechanism, highlighting the diverse chemical transformations that amino acids can undergo in biological systems.
L-Lysine-Nε-3R-methyl-D-ornithine
Compound Description: L-Lysine-Nε-3R-methyl-D-ornithine is an isopeptide intermediate in the biosynthesis of pyrrolysine. It is formed by the ATP-dependent condensation of (3R)-3-methyl-D-ornithine with L-lysine, catalyzed by the enzyme PylC. []
Relevance: This compound further extends the structural similarity to D-ornithine by incorporating it as a component of the isopeptide. The subsequent enzymatic reactions catalyzed by PylD convert this compound into pyrrolysine. []
Desmethylpyrrolysine
Compound Description: Desmethylpyrrolysine is a pyrrolysine analog lacking the methyl group at the C3 position. It can be incorporated into proteins in response to a UAG codon by the pyrrolysyl-tRNA synthetase (PylRS)-tRNA system, albeit with lower efficiency compared to pyrrolysine. []
Relevance: Desmethylpyrrolysine shares a close structural resemblance to pyrrolysine and can be mistakenly incorporated into proteins by the pyrrolysine incorporation machinery. [] This finding suggests a certain degree of flexibility in the substrate recognition by PylRS-tRNA and highlights the potential for incorporating unnatural amino acids into proteins.
D-Arginine
Compound Description: D-Arginine is the enantiomer of L-arginine, a semi-essential amino acid. While less common in biological systems than L-arginine, D-arginine has been found to exhibit biological activity, and its metabolism is linked to that of D-ornithine. [, , ]
Relevance: D-Arginine and D-ornithine are often mentioned together in metabolic studies. The identification of altered D-arginine and D-ornithine metabolism in the context of ischemia-free liver transplantation suggests a potential role of these D-amino acids in liver physiology and pathology. [, , ]
δ-N-Hydroxy-L-Ornithine
Compound Description: δ-N-Hydroxy-L-ornithine is a hydroxylated derivative of L-ornithine. It serves as a precursor for the biosynthesis of hydroxamate-type siderophores, such as erythrochelin. []
Relevance: δ-N-Hydroxy-L-ornithine represents a modified form of L-ornithine, where the δ-amino group is hydroxylated. This modification is crucial for the siderophore activity of erythrochelin, enabling it to chelate iron ions. []
N2-Acetyl-N5-hydroxy-D-Ornithine
Compound Description: N2-Acetyl-N5-hydroxy-D-ornithine is a derivative of D-ornithine with an acetyl group at the N2 position and a hydroxyl group at the N5 position. It is a building block for the cyclic trihydroxamate siderophore, vicibactin, produced by Rhizobium leguminosarum bv. viciae. []
Relevance: N2-Acetyl-N5-hydroxy-D-ornithine highlights the structural diversity arising from modifications on the D-ornithine scaffold. The incorporation of this modified D-ornithine derivative into vicibactin contributes to the siderophore's ability to bind and transport iron ions, essential for bacterial growth. []
S-(β-Aminoethyl)-L-Cysteine
Compound Description: S-(β-Aminoethyl)-L-cysteine is a metabolic antagonist of L-lysine. It can be N-acetylated by the enzyme acetyl-CoA:S-(β-aminoethyl)-L-cysteine ω-N-acetyltransferase. []
Relevance: This compound is structurally analogous to both L-lysine and D-ornithine. Its acetylation by a specific acetyltransferase demonstrates the substrate specificity of enzymes involved in amino acid metabolism. []
D-Lysine
Compound Description: D-Lysine is the enantiomer of L-lysine. It can be decarboxylated by D-ornithine/lysine decarboxylase (DOKDC), albeit with lower activity than D-ornithine. []
Relevance: The ability of DOKDC to act on both D-lysine and D-ornithine suggests a degree of flexibility in the substrate specificity of this enzyme. The structural similarities between these two D-amino acids likely contribute to their recognition and binding by DOKDC. []
Source and Classification
D-Ornithine can be derived from various biological sources, including certain bacteria and fungi, where it participates in metabolic pathways. It is classified as an amino acid and specifically categorized under non-proteinogenic amino acids due to its absence in the genetic code for protein synthesis.
Synthesis Analysis
Methods of Synthesis
D-Ornithine can be synthesized through several methods, including:
Biotransformation: This method involves the use of microorganisms or enzymes to convert L-arginine into D-ornithine. For instance, lysine decarboxylase or ornithine decarboxylase can catalyze this transformation under controlled conditions (temperature and pH) to yield D-ornithine alongside putrescine.
Racemization: The racemization of L-ornithine to produce D-ornithine can be achieved through chemical processes involving catalysts and specific solvents, allowing for the conversion of one enantiomer to another.
Chemical Synthesis: Traditional chemical synthesis routes involve complex multi-step processes starting from acrolein or other organic compounds, followed by various reactions including amination and reduction to yield D-ornithine.
Technical Details
The biotransformation process typically operates at temperatures between 25°C and 45°C, utilizing buffered solutions to maintain pH levels conducive for enzyme activity. The final purification steps often involve crystallization techniques or ion-exchange chromatography to isolate D-ornithine with high optical purity.
Molecular Structure Analysis
Structure
D-Ornithine has a molecular formula of C5H12N2O2 and features a structure characterized by:
An amino group (−NH2)
A carboxylic acid group (−COOH)
A side chain consisting of two additional carbon atoms.
Its stereochemistry is defined by the configuration around its chiral center, distinguishing it from L-ornithine.
Data
The molecular weight of D-ornithine is approximately 132.16 g/mol. The compound exhibits specific optical activity due to its chiral nature, which can be measured using polarimetry.
Chemical Reactions Analysis
Reactions Involving D-Ornithine
D-Ornithine participates in several biochemical reactions, particularly in the synthesis of polyamines such as putrescine and spermidine. Key reactions include:
Decarboxylation: Enzymatic removal of the carboxyl group from D-ornithine leads to the formation of putrescine.
Transamination: D-Ornithine can act as an amino donor in transamination reactions, contributing to amino acid biosynthesis pathways.
Technical Details
Kinetic studies have shown that enzymes like ornithine decarboxylase exhibit substrate specificity towards both L- and D-ornithines, although they generally prefer L-ornithine. The reaction rates can be influenced by factors such as substrate concentration and enzyme affinity.
Mechanism of Action
Process
The mechanism of action for D-ornithine primarily revolves around its role as a substrate for enzymes involved in polyamine metabolism. Upon binding to specific enzymes, D-ornithine undergoes transformations that are crucial for cellular functions such as cell growth and differentiation.
Data
Research indicates that D-ornithine's interaction with ribosomal components influences polyamine synthesis regulation in bacteria, highlighting its significance beyond mere substrate availability.
Physical and Chemical Properties Analysis
Physical Properties
D-Ornithine exists as a white crystalline solid at room temperature. It is soluble in water due to its polar nature but exhibits limited solubility in organic solvents.
Chemical Properties
The compound is stable under normal conditions but may undergo hydrolysis or oxidation when exposed to extreme pH levels or high temperatures. Its reactivity profile allows it to participate effectively in enzymatic reactions typical of amino acids.
Applications
D-Ornithine has several scientific applications:
Biochemical Research: It serves as a substrate for studying metabolic pathways involving polyamines.
Pharmaceuticals: Investigated for potential therapeutic roles in conditions related to polyamine dysregulation.
Agriculture: Used in formulations aimed at enhancing plant growth through polyamine signaling mechanisms.
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D-ornithinium(1+) is the conjugate acid of D-ornithine having an anionic carboxy group and both amino groups protonated; major species at pH 7.3. It has a role as a human metabolite. It is an ammonium ion derivative and an amino-acid cation. It is a conjugate acid of a D-ornithine.
N,N,N′-Trimethylethylenediamine is used in the preparation of N,N-dimethyl-N-{2-[N′-methyl-N′-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides (2C(n)AmSb, a surfactant. It is also used as an amine component for in situ formation of α-amino alkoxides. N,N,N′-Trimethylethylenediamine is synthesized using laser-vaporization supersonic molecular beam. It has been studied using pulsed-field ionization zero electron kinetic energy.